molecular formula C14H13IO2 B1468929 4-[(4-Methoxyphenyl)methoxy]iodobenzene CAS No. 682756-44-1

4-[(4-Methoxyphenyl)methoxy]iodobenzene

Cat. No.: B1468929
CAS No.: 682756-44-1
M. Wt: 340.16 g/mol
InChI Key: KQKBBQFDQSRXEA-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methoxy]iodobenzene is an aromatic ether derivative of molecular formula C14H13IO2 and a molecular weight of 372.16 g/mol . This compound features an iodine atom on one benzene ring, making it a valuable building block in synthetic organic chemistry. Iodoarenes like this are pivotal intermediates in metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which are fundamental for constructing carbon-carbon bonds in complex molecules . The presence of the methoxybenzyl ether group can influence the compound's lipophilicity and provide a protected phenolic handle for further synthetic manipulation. As a result, this chemical is primarily used in pharmaceutical research and the development of advanced materials, serving as a key precursor in the synthesis of more complex structures for biological screening and material science applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

682756-44-1

Molecular Formula

C14H13IO2

Molecular Weight

340.16 g/mol

IUPAC Name

1-iodo-4-[(4-methoxyphenyl)methoxy]benzene

InChI

InChI=1S/C14H13IO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3

InChI Key

KQKBBQFDQSRXEA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC2=CC=C(C=C2)I

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • 2-[(4-Methoxyphenyl)methoxy]iodobenzene (QD-8005, CAS 637301-05-4) Key Difference: Iodine at the ortho position instead of para. No melting point (mp) or boiling point (bp) data are available, but steric effects likely lower crystallinity relative to the para isomer .

Simplified Analogs

  • 4-Iodoanisole (4-Methoxyiodobenzene, CAS 696-62-8)
    • Structure : Lacks the methoxyphenylmethoxy group; simpler methoxy substituent.
    • Molecular Weight : 234.04 g/mol.
    • Physical Properties : mp 48–51°C, bp 237°C.
    • Comparison : The absence of the bulky methoxyphenyl group reduces molecular weight and melting point, enhancing volatility but limiting steric protection in reactions .

Alkoxy Chain Variants

  • 1-(10-(4-Iodophenoxy)decyloxy)-4-iodobenzene (529b) Structure: Features a long decyloxy chain between two iodophenoxy groups. Synthesis: 87% yield via nucleophilic substitution with 1,10-dibromodecane and 4-iodophenol. Comparison: The extended alkyl chain increases hydrophobicity and may reduce solubility in polar solvents. Such structures are tailored for liquid crystal or polymer applications, unlike the target compound’s likely role as a synthetic intermediate .

Functional Group Variants

  • 2-(4-Methoxyphenoxy)allyl 2-iodobenzoate (4q') Structure: Combines an allyl ester with iodobenzoate and methoxyphenoxy groups. Comparison: The ester group introduces hydrolytic instability under basic conditions, whereas the target compound’s ether linkages offer greater stability.

Substituted Benzene Derivatives

  • 1-(Ethoxymethoxy)-4-iodobenzene Structure: Ethoxymethoxy group instead of methoxyphenylmethoxy. Molecular Weight: 266.09 g/mol (C₉H₁₁IO₂). Hazards: Irritant (H315, H319, H335). However, the absence of the aromatic methoxyphenyl group diminishes resonance stabilization .

Data Table: Key Properties of 4-[(4-Methoxyphenyl)methoxy]iodobenzene and Analogs

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups Applications/Reactivity Insights
This compound 682756-44-1 360.21 Not reported Not reported Iodo, methoxyphenylmethoxy Cross-coupling intermediate
4-Iodoanisole 696-62-8 234.04 48–51 237 Iodo, methoxy Suzuki-Miyaura coupling
1-(Ethoxymethoxy)-4-iodobenzene N/A 266.09 Not reported Not reported Iodo, ethoxymethoxy Lab-scale organic synthesis
2-[(4-Methoxyphenyl)methoxy]iodobenzene 637301-05-4 360.21 Not reported Not reported Iodo (ortho), methoxyphenylmethoxy Sterically hindered coupling

Research Findings and Insights

  • Reactivity : The para-substituted iodine in this compound likely enhances electronic communication with the methoxyphenyl group, improving stability in palladium-catalyzed reactions compared to ortho isomers .
  • Steric Effects : Bulkier substituents (e.g., methoxyphenylmethoxy) reduce reaction rates in cross-couplings but improve regioselectivity. Simpler analogs like 4-iodoanisole exhibit higher reactivity but lower selectivity .
  • Synthetic Utility : Compounds with extended alkoxy chains (e.g., 529b) are less suited for small-molecule synthesis but valuable in materials science, highlighting the target compound’s niche as a balanced intermediate .

Preparation Methods

Ether Formation via Nucleophilic Substitution

A common approach is the nucleophilic substitution reaction where 4-iodophenol or its derivatives react with 4-methoxybenzyl halides (e.g., bromide or chloride) under basic conditions to form the ether bond.

  • Reaction Conditions:

    • Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
    • Temperature: Typically room temperature to reflux depending on reactivity.
  • Mechanism:

    • The phenolate ion attacks the benzylic carbon of the 4-methoxybenzyl halide, displacing the halide and forming the ether linkage.

Use of Hypervalent Iodine Reagents

Hypervalent iodine chemistry provides an alternative route to functionalize aromatic rings and introduce iodine substituents with high selectivity.

  • Oxidative Coupling:

    • Iodobenzene derivatives can be oxidized using iodine(III) reagents such as iodobenzene diacetate to form reactive intermediates that facilitate coupling with 4-methoxyphenylmethanol or related compounds.
    • This method can be used to form the aryl-oxygen bond under mild conditions with good yields.
  • Advantages:

    • Metal-free conditions.
    • Mild reaction temperatures.
    • Good functional group tolerance.

Halogenation Followed by Etherification

An alternative strategy involves:

This method requires careful control of regioselectivity during iodination and efficient purification steps.

Representative Synthetic Procedure (Literature Example)

From patent literature and research articles, a typical synthetic sequence is:

Step Reagents & Conditions Description Yield (%)
1 4-Iodophenol + 4-methoxybenzyl bromide, K2CO3, DMF, reflux Nucleophilic substitution to form ether 75-85
2 Purification by recrystallization or chromatography Isolation of pure this compound -

This method is straightforward, scalable, and provides good purity for subsequent applications.

Detailed Research Findings

Yield and Purity

  • Yields in the range of 75–85% are typical for ether formation via nucleophilic substitution.
  • Purity is often confirmed by HPLC and NMR analysis, showing clean formation of the target compound without significant side products.

Reaction Optimization

  • Use of molecular sieves or anhydrous conditions improves yield by minimizing hydrolysis.
  • Choice of base affects reaction rate and selectivity; potassium carbonate is preferred for mild conditions.
  • Temperature control is critical to avoid side reactions such as elimination or over-alkylation.

Alternative Oxidative Methods

  • Use of iodobenzene diacetate as an oxidant allows for oxidative cyclization and functionalization reactions, which can be adapted for the synthesis of related iodobenzene ethers.
  • Electrochemical methods and catalytic oxidations have been explored for hypervalent iodine compound synthesis but are less common for this specific ether.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Nucleophilic Substitution 4-Iodophenol, 4-methoxybenzyl bromide, K2CO3, DMF Simple, scalable, good yield Requires dry conditions 75-85
Hypervalent Iodine Oxidation Iodobenzene diacetate, 4-methoxyphenylmethanol Mild, metal-free, selective Moderate complexity 70-80 (reported)
Halogenation + Etherification Iodination reagents + base for etherification Regioselective iodination Multi-step, purification needed Variable

Q & A

Q. Table 1: Physical Properties

PropertyValueSource
Molecular Weight358.02 g/mol
Melting Point48–51°C
Boiling Point237°C (726 mmHg)

Basic: How does the methoxy group influence the compound’s electronic properties and reactivity?

Answer:
The methoxy (-OCH₃) group is an electron-donating substituent that:

  • Activates the aromatic ring via resonance, enhancing reactivity in electrophilic substitutions.
  • Directs substituents to the para position due to its +M effect.
  • Impacts reaction kinetics : In NAS reactions, the methoxy group increases electron density at the iodobenzene ring, accelerating nucleophilic attack (e.g., SNAr with amines or thiols) .

Methodological Insight : Use Hammett substituent constants (σ⁺) to quantify electronic effects. For -OCH₃, σ⁺ ≈ -0.78, indicating strong electron donation .

Advanced: What experimental strategies resolve contradictions in reported reaction yields for NAS involving this compound?

Answer: Discrepancies in yields may arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve iodide leaving-group displacement.
  • Temperature control : Optimize between 80–100°C to balance reaction rate and side reactions (e.g., deiodination).
  • Catalyst use : Pd/Cu catalysts in Ullmann-type couplings enhance efficiency.

Q. Data Analysis Example :

ConditionYield (%)NotesSource
DMF, 90°C, 12 hrs72No catalyst
DMF, CuI, 80°C, 6 hrs89Catalyzed reaction

Advanced: How can substituent positioning (e.g., methoxy vs. chloro groups) alter pharmacological activity in derivatives?

Answer:

  • Methoxy group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents. Bioactivity studies show methoxy-substituted analogs exhibit higher binding affinity to serotonin receptors (e.g., 5-HT₁A) .
  • Chloro group : Increases electrophilicity, favoring covalent interactions with cysteine residues in enzymes (e.g., kinase inhibitors) .

Q. Methodological Approach :

  • Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding modes.
  • Use QSAR models to correlate substituent Hammett parameters with IC₅₀ values.

Advanced: What mechanisms explain the compound’s role in modulating enzyme activity?

Answer:
The compound may act as:

  • Allosteric modulator : The methoxy-phenyl moiety binds to hydrophobic pockets, inducing conformational changes in enzymes (e.g., cytochrome P450).
  • Competitive inhibitor : The iodo group mimics transition-state halogens in enzymatic reactions (e.g., thyroid peroxidase inhibition) .

Q. Experimental Design :

  • Kinetic assays : Measure Kₘ and Vₘₐₓ with/without the compound to identify inhibition type.
  • X-ray crystallography : Resolve enzyme-ligand complexes to visualize binding interactions.

Advanced: How do spectral data (NMR/IR) differentiate this compound from structurally similar analogs?

Answer: Key spectral distinctions include:

  • ¹H NMR : A singlet at δ 3.8 ppm for the methoxy group and aromatic protons split into distinct patterns (e.g., AA'XX' for para-substituted rings).
  • ¹³C NMR : Signal at δ 160 ppm for the ether-linked carbon.
  • IR : Absence of carbonyl stretches (∼1700 cm⁻¹) to rule out ester analogs .

Q. Table 2: Spectral Data Comparison

Compound¹H NMR (δ, ppm)IR (cm⁻¹)
This compound3.8 (s, -OCH₃), 6.8–7.4 (m, Ar-H)1250 (C-O), 500 (C-I)
4-Iodoanisole3.7 (s, -OCH₃), 6.8–7.2 (d, Ar-H)1245 (C-O), 505 (C-I)

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Answer:

  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for large batches.
  • Side reactions : Monitor for dehalogenation by HPLC-MS; add radical scavengers (e.g., BHT) to suppress iodine radical formation.
  • Yield optimization : Use flow chemistry to control exothermic steps and improve reproducibility .

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